N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
CAS No.: 1326854-31-2
Cat. No.: VC11872758
Molecular Formula: C26H28N4O3
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326854-31-2 |
|---|---|
| Molecular Formula | C26H28N4O3 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
| Standard InChI | InChI=1S/C26H28N4O3/c1-18(2)20-7-9-21(10-8-20)23-16-24-26(32)29(13-14-30(24)28-23)12-11-25(31)27-17-19-5-4-6-22(15-19)33-3/h4-10,13-16,18H,11-12,17H2,1-3H3,(H,27,31) |
| Standard InChI Key | WJRKOPCZNIEXBV-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC=C4)OC |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC=C4)OC |
Introduction
N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a complex organic compound featuring a unique combination of functional groups, including a methoxyphenyl group and a pyrazolo[1,5-a]pyrazin moiety. This compound has a molecular formula of C₁₈H₁₈N₄O₂ and a molecular weight of approximately 318.36 g/mol, though the exact mass is reported as 444.21614077, which may indicate a different compound or an error in the molecular weight calculation .
Structural Features
The compound's structure includes several key components:
-
Methoxyphenyl Group: This part of the molecule contributes to its potential biological activity due to the presence of a methoxy group, which can influence the compound's solubility and interaction with biological targets.
-
Pyrazolo[1,5-a]pyrazin Moiety: This heterocyclic system is known for its pharmacological properties, often associated with compounds that exhibit biological activity.
-
Amide and Ketone Functional Groups: These groups are crucial for the compound's potential therapeutic applications, as they can participate in hydrogen bonding and other interactions with enzymes or receptors.
Synthesis and Potential Applications
The synthesis of N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide typically involves multi-step organic synthesis methods, though specific details are not widely available. This compound is of interest in medicinal chemistry due to its complex structure, which may enhance its therapeutic potential compared to simpler analogs.
Comparison with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide | Methoxyphenyl and pyrazolo[1,5-a]pyrazin moieties | Potential therapeutic applications due to complex structure |
| 1-(3-Methoxyphenyl)-3-(4-fluorophenyl)urea | Contains urea linkage | Known for selective anti-cancer activity |
| 3-Amino-N-(4-methoxyphenyl)-pyridinone | Pyridinone core | Exhibits neuroprotective properties |
| 4-Oxo-N-(propionyl)-pyrazole | Simplified pyrazole structure | Shows potent anti-inflammatory effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume